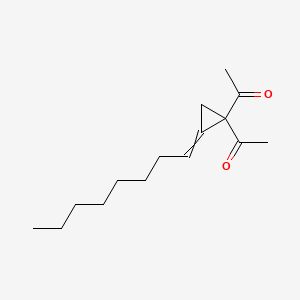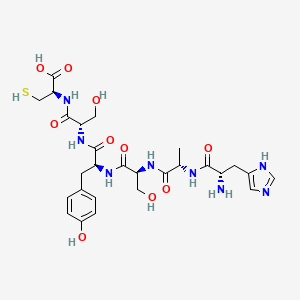![molecular formula C24H40B2O6 B14234785 2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) CAS No. 241802-45-9](/img/structure/B14234785.png)
2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) is a complex organic compound that features a phenylene core substituted with hexyloxy groups and dioxaborinane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dihydroxy-1,4-phenylene, which is reacted with hexyl bromide in the presence of a base such as potassium carbonate to form 2,5-bis(hexyloxy)-1,4-phenylene.
Formation of Dioxaborinane Rings: The intermediate is then reacted with boronic acid derivatives under specific conditions to form the dioxaborinane rings. This step often requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or other oxidized derivatives.
Substitution: The hexyloxy groups can be substituted with other alkyl or aryl groups using appropriate reagents and catalysts.
Coupling Reactions: The dioxaborinane rings can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of bases or catalysts.
Coupling Reactions: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include boronic acids, substituted phenylene derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) has several scientific research applications:
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and organic semiconductors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new catalysts and reagents for industrial chemical processes.
Mechanism of Action
The mechanism of action of 2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) involves its ability to participate in various chemical reactions due to the presence of reactive dioxaborinane rings and hexyloxy groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(hexyloxy)-1,4-bis(hydroxymethyl)benzene
- 2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile
- 2,5-Bis(hexyloxy)terephthalaldehyde
Uniqueness
2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) is unique due to the presence of both hexyloxy groups and dioxaborinane rings, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form complex structures makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
241802-45-9 |
|---|---|
Molecular Formula |
C24H40B2O6 |
Molecular Weight |
446.2 g/mol |
IUPAC Name |
2-[4-(1,3,2-dioxaborinan-2-yl)-2,5-dihexoxyphenyl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C24H40B2O6/c1-3-5-7-9-13-27-23-19-22(26-31-17-12-18-32-26)24(28-14-10-8-6-4-2)20-21(23)25-29-15-11-16-30-25/h19-20H,3-18H2,1-2H3 |
InChI Key |
KOIHWNGNZKBWKJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)C2=CC(=C(C=C2OCCCCCC)B3OCCCO3)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B14234709.png)
![Dimethyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14234711.png)
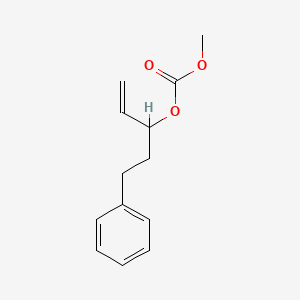
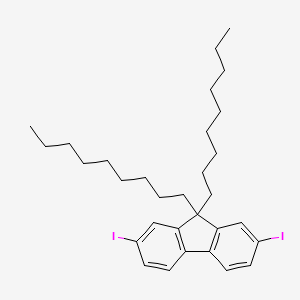
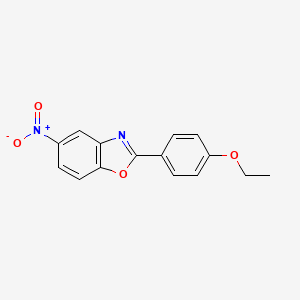
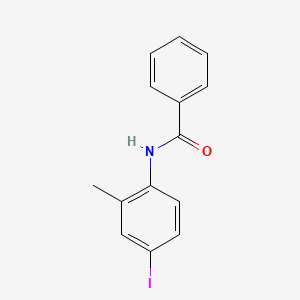
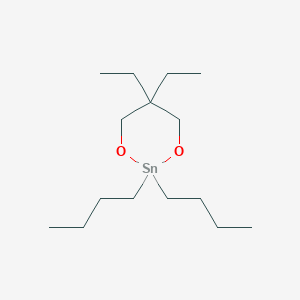
![(2-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}ethyl)phosphonic acid](/img/structure/B14234758.png)
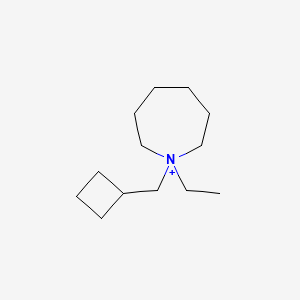
![Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14234774.png)
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)
